molecular formula C18H17ClN2OS B2820117 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851801-52-0

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2820117
CAS No.: 851801-52-0
M. Wt: 344.86
InChI Key: YYLUHUJMQZOGLF-UHFFFAOYSA-N
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Description

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The thioether linkage is introduced by reacting 4-chlorobenzyl chloride with a thiol derivative under basic conditions.

    Final Coupling: The final step involves coupling the thioether-imidazole intermediate with o-tolylmethanone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their broad-spectrum biological activities.

    1,3,4-Thiadiazole Derivatives: Exhibited diuretic and antibacterial activities.

    Quinoline Derivatives: Used in the synthesis of pharmaceuticals and materials.

Uniqueness

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity

Biological Activity

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, with the CAS number 673434-78-1, belongs to a class of imidazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S with a molecular weight of 348.85 g/mol. The structure includes a thioether linkage and an imidazole ring, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with imidazole and thioether functionalities often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in several studies:

  • Antimicrobial Activity : Imidazole derivatives have shown significant antimicrobial effects against various pathogens. The presence of the chlorobenzyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.
  • Anticancer Properties : Some imidazole derivatives are known to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound's structure suggests potential interactions with enzymes or receptors implicated in cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with imidazole rings have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications on the imidazole ring and substituents can significantly influence biological activity:

Compound ModificationEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increase potency against certain targets
Hydrophobic groups (e.g., benzyl)Enhance membrane permeability
Thioether linkagesImprove binding affinity to proteins

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The study found that compounds with similar structural features to our compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Research focusing on imidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that our compound may also possess similar anticancer properties .
  • Inflammatory Response Modulation : In vitro studies showed that imidazole derivatives could modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLUHUJMQZOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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